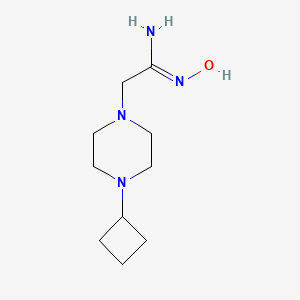

2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide

Description

2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide is a synthetic compound featuring an acetimidamide backbone substituted with a 4-cyclobutylpiperazine moiety. The N'-hydroxyacetimidamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.

Properties

Molecular Formula |

C10H20N4O |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(4-cyclobutylpiperazin-1-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H20N4O/c11-10(12-15)8-13-4-6-14(7-5-13)9-2-1-3-9/h9,15H,1-8H2,(H2,11,12) |

InChI Key |

TZFOJBJSDUMIBE-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC(C1)N2CCN(CC2)C/C(=N/O)/N |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves several steps. One common method includes the reaction of 4-cyclobutylpiperazine with hydroxyacetimidamide under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the N'-hydroxyacetimidamide group. Common oxidizing agents include:

| Reagent | Conditions | Product Formed |

|---|---|---|

| Hydrogen peroxide | Methanol, 25–50°C | Oxidized imine derivatives |

| Potassium permanganate | Acidic aqueous solution | Carbonyl-containing compounds |

These reactions often yield products with enhanced electrophilicity, making them useful intermediates in pharmaceutical synthesis.

Reduction Reactions

Reduction targets the imine group (C=N) within the acetimidamide moiety:

| Reagent | Conditions | Product Formed |

|---|---|---|

| Lithium aluminum hydride | Dry THF, 0–25°C | Secondary amine derivatives |

| Catalytic hydrogenation | Pd/C, H₂, methanol | Saturated piperazine analogs |

Reduction preserves the cyclobutylpiperazine core while modifying the acetimidamide group, enabling access to structurally diverse analogs.

Nucleophilic Substitution

The piperazine ring participates in substitution reactions due to its tertiary amine structure:

| Nucleophile | Conditions | Outcome |

|---|---|---|

| Alkyl halides | DMF, 60°C | N-alkylated piperazine derivatives |

| Aryl boronic acids | Pd-catalyzed coupling | Aryl-functionalized analogs |

These reactions enable modular functionalization for applications in medicinal chemistry.

Cyclization Potential

While direct evidence is limited, the compound’s structure suggests potential for intramolecular cyclization:

-

Mechanism: The hydroxyacetimidamide group could act as a nucleophile, attacking the piperazine ring under acidic or catalytic conditions.

-

Catalysts: Palladium or iridium complexes (as seen in analogous piperidine syntheses ) may facilitate such transformations.

Solvent and Catalytic Systems

Key reaction parameters include:

| Parameter | Details |

|---|---|

| Preferred solvents | Methanol, toluene, DMF |

| Catalysts | Pd/C, Ir(III) complexes |

| Temperature range | 0°C to 80°C (depending on reaction) |

Structural and Mechanistic Insights

The compound’s reactivity is influenced by:

-

Piperazine ring: Provides steric bulk and electronic modulation.

-

Hydroxyacetimidamide group: Serves as a redox-active site and nucleophile.

-

Cyclobutyl substituent: Enhances rigidity, affecting reaction stereoselectivity.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The N'-hydroxyacetimidamide scaffold is highly versatile, with biological activity heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- The chlorophenyl derivative in demonstrated carbonic anhydrase inhibition via molecular docking and dynamics simulations .

- Heterocyclic Modifications : Thiazole or oxadiazole rings (e.g., ) introduce rigidity and influence solubility. The trifluoromethyl-thiazole derivative in showed potent TRP channel antagonism, likely due to enhanced hydrophobic interactions .

- Piperazine Variants : Cyclobutylpiperazine (target compound) vs. allylpiperazine () may alter pharmacokinetics. Cyclobutyl groups often improve metabolic stability compared to linear alkyl chains .

Pharmacological and Biochemical Profiles

- Enzyme Inhibition: The (Z)-4-chlorophenyl analog () exhibited strong binding to human carbonic anhydrase isoforms (e.g., hCA II and IX) through hydrogen bonding with the hydroxyimino group and hydrophobic interactions with the chlorophenyl moiety .

- Receptor Modulation: The 3-chlorophenyl-trifluoromethyl thiazole derivative () inhibited TRPA1/TRPV1 channels, which are implicated in pain and inflammation, with IC₅₀ values in the nanomolar range .

Biological Activity

2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide is a synthetic compound that is being investigated for its potential biological activities, particularly its interaction with the histamine H3 receptor. This receptor is implicated in various central nervous system (CNS) disorders, making it a significant target for therapeutic development. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

The primary mechanism through which this compound exerts its effects is through modulation of the histamine H3 receptor. This receptor functions as an autoreceptor in the CNS, regulating the release of neurotransmitters such as histamine, dopamine, and norepinephrine. The compound may act as an inverse agonist at this receptor, leading to increased neurotransmitter release and enhanced cognitive function.

Key Findings:

- Inverse Agonism : Research indicates that compounds similar to this compound can inhibit basal signaling of the H3 receptor, suggesting a potential for cognitive enhancement in conditions like Alzheimer's and schizophrenia .

- Binding Affinity : The compound exhibits low nanomolar affinity for the H3 receptor, indicating strong binding capabilities that could translate into significant biological effects .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Cognitive Enhancement

Studies have shown that modulation of the H3 receptor can lead to improved cognitive functions. Compounds that inhibit this receptor have been linked to enhanced memory and learning capabilities in animal models .

2. Antidepressant Effects

Similar piperazine derivatives have demonstrated antidepressant properties by interacting with serotonin receptors, suggesting that this compound may also exhibit mood-stabilizing effects .

3. Antipsychotic Properties

Given its action on neurotransmitter systems involved in psychosis, there is potential for this compound to be developed as an antipsychotic agent, particularly for conditions like schizophrenia .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(4-Pentylphenyl)piperazine | Piperazine ring with phenethyl substituent | Antidepressant |

| 1-(Cyclobutylethoxy)carbonylpiperazine | Similar piperazine structure | Antipsychotic |

| 2-(Cyclopropylethoxy)benzamide | Contains aromatic systems | Analgesic |

The unique combination of cyclobutyl and piperazine moieties in this compound may confer distinct pharmacological properties not observed in other compounds .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of compounds targeting the H3 receptor. For example, a study demonstrated that specific ligands could covalently bind to the H3 receptor, leading to prolonged effects on neurotransmitter release . These findings support the hypothesis that this compound could be developed into a therapeutic agent for various CNS disorders.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Cyclobutylpiperazin-1-yl)-N'-hydroxyacetimidamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting hydroxylamine hydrochloride with a cyclobutylpiperazine precursor in the presence of sodium bicarbonate to neutralize HCl byproducts, followed by purification via recrystallization or column chromatography . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometric ratios) can improve yields. For example, using DMSO as a solvent at 60–80°C enhances nucleophilicity, while maintaining a 1:1.2 molar ratio of hydroxylamine to the precursor minimizes side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR in DMSO-d to identify key functional groups. For instance, the hydroxylamine proton typically appears as a broad singlet near δ 8.6 ppm, while cyclobutyl protons resonate as a multiplet between δ 2.5–3.0 ppm .

- X-Ray Crystallography: Refinement via SHELXL (part of the SHELX suite) is recommended for resolving crystal structures. Data collection at high resolution (≤1.0 Å) and iterative refinement cycles improve accuracy. SHELXPRO can assist in validating hydrogen-bonding networks and thermal displacement parameters .

Q. How should researchers handle safety considerations during synthesis and handling?

Methodological Answer: While specific toxicity data for this compound is limited, general precautions include:

- Using fume hoods to avoid inhalation of aerosols.

- Wearing nitrile gloves and safety goggles to prevent skin/eye contact.

- Storing the compound in anhydrous conditions at –20°C to prevent degradation.

Refer to institutional chemical hygiene plans and OSHA guidelines for hazard mitigation .

Advanced Research Questions

Q. How can computational methods predict thermodynamic stability and biological interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize molecular geometry at the B3PW91/6-31G(d,p) level to calculate heats of formation. Correct for sublimation enthalpy using molecular surface properties to estimate solid-phase stability .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like metalloproteinases (MMPs) or histamine receptors. Validate docking poses with MD simulations (e.g., GROMACS) to assess interaction persistence over 100 ns trajectories .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Methodological Answer:

- Iterative Validation: Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability.

- Cross-Referencing: Compare in vitro activity (e.g., IC values) with computational predictions. Discrepancies may arise from off-target effects or assay interference (e.g., compound aggregation).

- Statistical Analysis: Apply ANOVA or mixed-effects models to identify outliers. Use Bayesian inference to quantify uncertainty in conflicting datasets .

Q. How can pharmacokinetics and pharmacodynamics be evaluated in neurological models?

Methodological Answer:

- In Vitro Assays: Measure blood-brain barrier permeability using MDCK-MDR1 monolayers. Calculate apparent permeability () and efflux ratios to predict CNS bioavailability .

- In Vivo Models: Administer the compound to rodents (e.g., Sprague-Dawley rats) and collect plasma/brain samples at timed intervals. Use LC-MS/MS to quantify concentrations and derive parameters like and AUC .

- Receptor Binding Studies: Perform radioligand displacement assays (e.g., -histamine for H/H receptors) to assess affinity. Korpmax values >50% suggest competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.